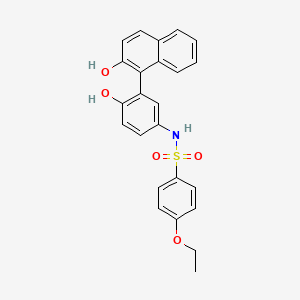

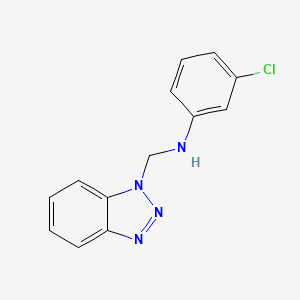

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

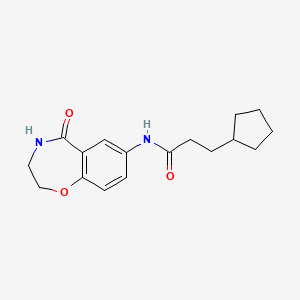

N-(1H-benzotriazol-1-ylmethyl)-3-chloroaniline is a useful research compound. Its molecular formula is C13H11ClN4 and its molecular weight is 258.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzotriazole derivatives, in general, have been known to bind with enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with these targets .

Mode of Action

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . Benzotriazole may donate electrons to stabilize the cation formed by the loss of any other leaving group, if both are attached to the same carbon .

Biochemical Pathways

Benzotriazole derivatives have been deeply explored over the last decade and have proved their potency to treat various conditions such as cancers, microbial infections, psychotropic disorders, and many more . This suggests that they may affect a broad spectrum of biochemical pathways.

Pharmacokinetics

Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . These properties may influence the pharmacokinetics of the compound.

Result of Action

Benzotriazole derivatives have shown a broad spectrum of biological properties including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . This suggests that the compound may have similar effects.

Action Environment

Benzotriazole is known to be highly stable , which suggests that it may maintain its efficacy and stability under various environmental conditions.

Analyse Biochimique

Biochemical Properties

The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes N-(benzotriazol-1-ylmethyl)-3-chloroaniline susceptible to bind with enzymes and receptors in biological systems . Such diverse non-covalent interactions endow this compound with a broad spectrum of biological properties .

Molecular Mechanism

Benzotriazole is known to activate molecules toward numerous transformations, and it remains stable during the course of reactions . This suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Benzotriazole is known for its stability, suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may also exhibit stability and long-term effects on cellular function .

Metabolic Pathways

Benzotriazole is known to activate molecules toward numerous transformations , suggesting that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be involved in similar metabolic pathways.

Transport and Distribution

The ability of benzotriazole to activate molecules toward numerous transformations suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may interact with transporters or binding proteins .

Subcellular Localization

The ability of benzotriazole to activate molecules toward numerous transformations suggests that N-(benzotriazol-1-ylmethyl)-3-chloroaniline may be directed to specific compartments or organelles .

Propriétés

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c14-10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMRBVPZQGJYNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-YL]-1,2,4-oxadiazole](/img/structure/B2901162.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2901165.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2901166.png)

![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)

![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate](/img/structure/B2901172.png)

![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2901175.png)